molecular formula C12H14Cl3N5O2S B3140629 N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine CAS No. 478032-13-2

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine

Cat. No. B3140629
CAS RN: 478032-13-2
M. Wt: 398.7 g/mol
InChI Key: SZNHJZPDGMEPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a useful research compound. Its molecular formula is C12H14Cl3N5O2S and its molecular weight is 398.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Medicinal Applications

Sulfonylamino Azines : Research indicates that sulfonylamino azines, a class closely related to the compound , have shown a wide range of biological activities. These include diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones have emerged as competitive AMPA receptor antagonists, showing promise in the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Triazole Derivatives : The triazole core structure, which is part of the compound , is recognized for its significance in drug development due to its versatile biological activities. Triazole derivatives have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Research and patents between 2008 and 2011 have highlighted the therapeutic potential of novel triazole compounds across various diseases, emphasizing the need for efficient synthesis methods that adhere to green chemistry principles (Ferreira et al., 2013).

Environmental Implications and Removal Techniques

Nitrosamines in Water : Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are contaminants of emerging concern due to their formation in water treatment processes and potential carcinogenicity. Studies on nitrosamines have focused on their occurrence, mechanisms of formation, and removal techniques in drinking water, highlighting the risk they pose to human health and the environment. The research suggests that advanced oxidation processes and adsorption techniques may be effective in mitigating the presence of nitrosamines in water supplies (Mhlongo, Mamba, & Krause, 2009).

properties

IUPAC Name

3-N,3-N,5-N,5-N-tetramethyl-1-(2,4,5-trichlorophenyl)sulfonyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3N5O2S/c1-18(2)11-16-12(19(3)4)20(17-11)23(21,22)10-6-8(14)7(13)5-9(10)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNHJZPDGMEPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 3
Reactant of Route 3
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 4
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 5
Reactant of Route 5
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 6
Reactant of Route 6
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.